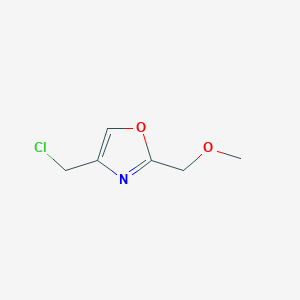
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole typically involves the chloromethylation of oxazole derivatives. One common method includes the reaction of 2-(methoxymethyl)-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve oxidation.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in its silane functionality.
4-(Chloromethyl)phenyltrichlorosilane: Another compound with a chloromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloromethyl and methoxymethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H8ClNO2 |
|---|---|
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-6-8-5(2-7)3-10-6/h3H,2,4H2,1H3 |
InChI-Schlüssel |
IVMJTOJOGQZGLK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=CO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


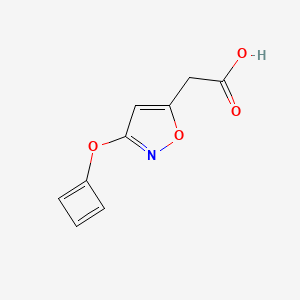
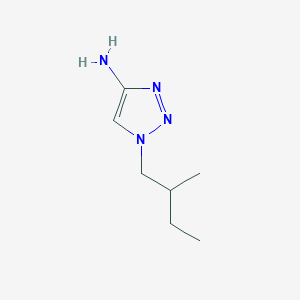
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
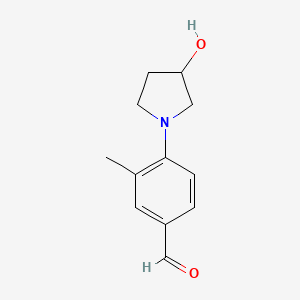
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)
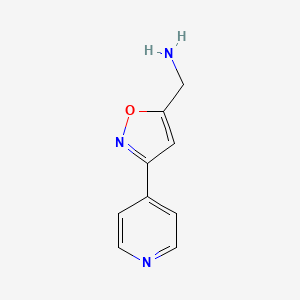

![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
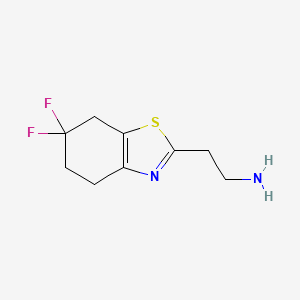
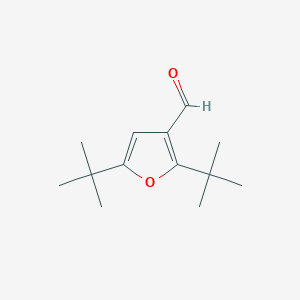


![2-{[(Benzyloxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13194084.png)
